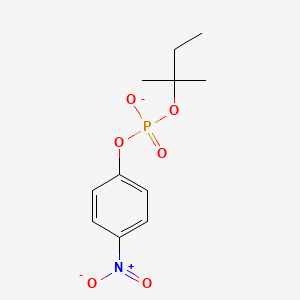
2-Methylbutan-2-yl 4-nitrophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutan-2-yl 4-nitrophenyl phosphate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a phosphate group esterified with a 4-nitrophenyl group and a 2-methylbutan-2-yl group. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutan-2-yl 4-nitrophenyl phosphate typically involves the esterification of 4-nitrophenol with 2-methylbutan-2-ol in the presence of a phosphorylating agent. Common phosphorylating agents include phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutan-2-yl 4-nitrophenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of 4-nitrophenol and 2-methylbutan-2-ol.
Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Major Products
Hydrolysis: 4-Nitrophenol and 2-Methylbutan-2-ol.
Substitution: Substituted phenyl phosphates.
Reduction: 2-Methylbutan-2-yl 4-aminophenyl phosphate.
Applications De Recherche Scientifique
2-Methylbutan-2-yl 4-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a model compound for studying drug metabolism.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylbutan-2-yl 4-nitrophenyl phosphate involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, while the nitro group can undergo reduction or substitution. These interactions can affect biological pathways and molecular functions, making the compound useful for studying enzyme mechanisms and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbutan-2-yl 4-aminophenyl phosphate: Similar structure but with an amino group instead of a nitro group.
2-Methylbutan-2-yl phenyl phosphate: Lacks the nitro group on the phenyl ring.
4-Nitrophenyl phosphate: Contains only the nitrophenyl phosphate moiety without the 2-methylbutan-2-yl group.
Uniqueness
2-Methylbutan-2-yl 4-nitrophenyl phosphate is unique due to the combination of the 2-methylbutan-2-yl group and the 4-nitrophenyl phosphate moiety. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
13062-15-2 |
|---|---|
Formule moléculaire |
C11H15NO6P- |
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
2-methylbutan-2-yl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C11H16NO6P/c1-4-11(2,3)18-19(15,16)17-10-7-5-9(6-8-10)12(13)14/h5-8H,4H2,1-3H3,(H,15,16)/p-1 |
Clé InChI |
PUJJMNXQQDTYDE-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)(C)OP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


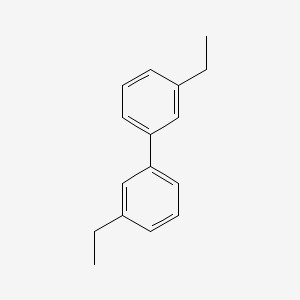
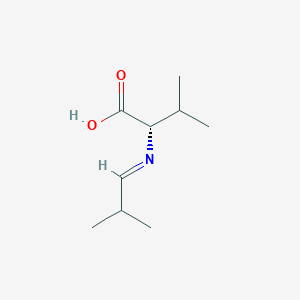



![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
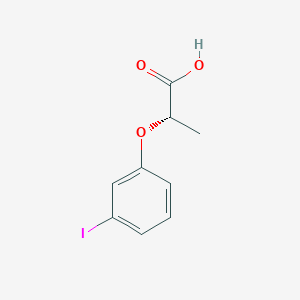

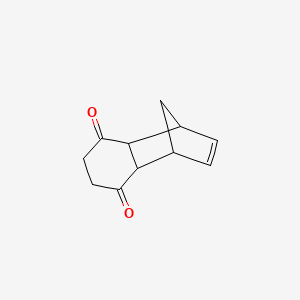
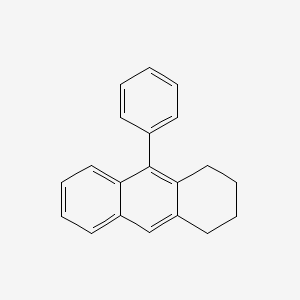
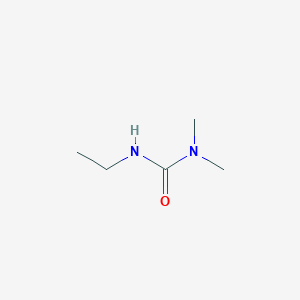
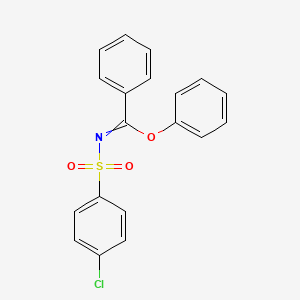
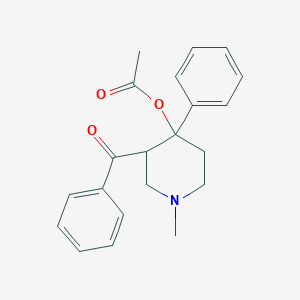
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
